[1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-(2,3-dimethoxy-benzyl)-amine
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the benzodiazole core with diethylaminoethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Dimethoxyphenylmethyl Group: This can be done through a nucleophilic substitution reaction where the benzodiazole derivative reacts with 2,3-dimethoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(DIMETHYLAMINO)ETHYL]-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
- 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Uniqueness
1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the diethylaminoethyl group and the dimethoxyphenylmethyl group can enhance its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H30N4O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-[(2,3-dimethoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C22H30N4O2/c1-5-25(6-2)14-15-26-19-12-8-7-11-18(19)24-22(26)23-16-17-10-9-13-20(27-3)21(17)28-4/h7-13H,5-6,14-16H2,1-4H3,(H,23,24) |
InChI Key |
PJJFYCLVBRWZBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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